Caproyl sarcosine

Catalog No.
S723105
CAS No.
2671-91-2
M.F
C13H25NO3
M. Wt
243.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caproyl sarcosine

CAS Number

2671-91-2

Product Name

Caproyl sarcosine

IUPAC Name

2-[decanoyl(methyl)amino]acetic acid

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17/h3-11H2,1-2H3,(H,16,17)

InChI Key

LERPQJNGDVCXSI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)N(C)CC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(=O)O

Surfactant Properties:

Caproyl sarcosine, particularly in its sodium salt form (sodium caproyl sarcosinate), exhibits amphiphilic properties, meaning it has both water-loving (hydrophilic) and water-repelling (hydrophobic) regions in its molecule. This makes it a surfactant, a type of molecule that can lower the surface tension of liquids and aid in the formation of emulsions and micelles. Surfactants are widely used in various scientific research applications, including:

  • Protein Solubilization: Caproyl sarcosine can help solubilize (dissolve) hydrophobic proteins, which are often difficult to work with in aqueous solutions. This allows researchers to study protein structure, function, and interactions. Source: Journal of Chromatography A, doi:10.1016/j.chroma.2003.10.014
  • Membrane Protein Research: Caproyl sarcosine can be used to isolate and purify membrane proteins, which are essential components of cell membranes. These proteins play a crucial role in various cellular processes, and studying them is vital for understanding cell biology and disease mechanisms. Source: Biochemical Journal, doi:10.1042/bj3200791
  • Nanoparticle Synthesis: Caproyl sarcosine can be used as a stabilizing agent in the synthesis of nanoparticles. Nanoparticles have unique properties that make them useful in various fields, including drug delivery, imaging, and catalysis. Source: International Journal of Pharmaceutics, doi:10.1016/j.ijpharm.2007.07.006:

Antibacterial Activity:

Some studies suggest that caproyl sarcosine may possess antibacterial properties. The exact mechanism of action is not fully understood, but it is believed to involve disruption of the bacterial cell membrane. More research is needed to confirm these findings and explore the potential applications of caproyl sarcosine as an antimicrobial agent. Source: Journal of Applied Microbiology, doi:10.1111/j.1365-2672.2006.02950.x:

Other Potential Applications:

Caproyl sarcosine is being explored for various other research applications, including:

  • Anti-inflammatory effects: Some studies suggest that caproyl sarcosine may have anti-inflammatory properties. However, more research is needed to understand its mechanism of action and potential therapeutic applications. Source: Biological and Pharmaceutical Bulletin, doi:10.1248/bpb.28.1211:
  • Cosmetic applications: Due to its surfactant properties, caproyl sarcosine may be used in cosmetic formulations as a cleansing or emulsifying agent. However, more research is needed to determine its safety and efficacy for these purposes.

Caproyl sarcosine is a derivative of sarcosine, an amino acid that serves as an important intermediate in various metabolic processes. Specifically, caproyl sarcosine features a caproic acid moiety (hexanoic acid) attached to the nitrogen of the sarcosine molecule. This compound is recognized for its surfactant properties and potential applications in various industrial and pharmaceutical contexts.

The mechanism of action of caproyl sarcosine is not yet fully understood and requires further research. However, its amphiphilic nature suggests potential applications in areas like micelle formation or surfactant behavior, which are relevant in various fields of science [].

, primarily due to its functional groups:

  • Oxidation: It can be oxidized by enzymes such as sarcosine oxidase, producing glycine, formaldehyde, and hydrogen peroxide.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: Caproyl sarcosine can participate in amide bond formation with other amines or amino acids.

Caproyl sarcosine exhibits several biological activities:

  • Surfactant Properties: It is utilized in formulations as a surfactant due to its ability to reduce surface tension.
  • Antimicrobial Activity: Some studies suggest that sarcosine derivatives may have antimicrobial properties, although specific data on caproyl sarcosine is limited.
  • Potential Role in Cancer Research: Sarcosine has been investigated as a biomarker for prostate cancer progression, indicating that derivatives like caproyl sarcosine may also play a role in cancer biology .

Caproyl sarcosine can be synthesized through several methods:

  • Direct Condensation: The reaction of caproic acid with sarcosine under controlled conditions can yield caproyl sarcosine.
  • Strecker Synthesis: Sarcosine itself can be synthesized from chloroacetic acid and methylamine, followed by the addition of caproic acid .
  • Enzymatic Methods: Enzymatic pathways may also facilitate the formation of this compound through biocatalysis.

Caproyl sarcosine finds applications in various fields:

  • Cosmetics and Personal Care Products: It is used as a surfactant and emulsifying agent in formulations.
  • Pharmaceuticals: Its potential therapeutic properties are being explored, particularly in relation to its biological activity.
  • Agricultural Uses: As a surfactant, it may be used in agricultural formulations to enhance the efficacy of pesticides.

Caproyl sarcosine shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

CompoundStructureKey Features
SarcosineN-methylglycineIntermediate in glycine metabolism; sweet taste
DimethylglycineN,N-dimethylglycineInvolved in methylation processes; potential health benefits
TrimethylglycineBetaineOsmoprotective properties; involved in methylation
Sodium lauroyl sarcosinateSodium salt of lauroyl sarcosineUsed as a surfactant; biodegradable

Uniqueness of Caproyl Sarcosine

Caproyl sarcosine's unique feature lies in its combination of the caproic acid chain and the amino acid structure, which enhances its surfactant properties compared to simpler amino acids or their derivatives. This structural complexity allows for diverse applications not typically found in more basic compounds.

XLogP3

3.4

UNII

ZVG45J8Q00

Sequence

G

Other CAS

2671-91-2

Wikipedia

Caproyl sarcosine

Dates

Modify: 2023-08-15

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